molecular formula C11H14ClNO B13367246 (1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol

(1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol

Cat. No.: B13367246
M. Wt: 211.69 g/mol
InChI Key: MJKJCIXRMZZKJX-GHMZBOCLSA-N
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Description

(1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a 3-chlorophenylamino group and a hydroxyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-chloroaniline.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 3-chloroaniline in the presence of a reducing agent such as sodium borohydride to form an intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol: A diastereomer with different stereochemistry.

    (1S,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol: Another diastereomer with distinct properties.

    (1S,2S)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol: The enantiomer with opposite stereochemistry.

Uniqueness

(1R,2R)-2-((3-Chlorophenyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its diastereomers and enantiomers.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(1R,2R)-2-(3-chloroanilino)cyclopentan-1-ol

InChI

InChI=1S/C11H14ClNO/c12-8-3-1-4-9(7-8)13-10-5-2-6-11(10)14/h1,3-4,7,10-11,13-14H,2,5-6H2/t10-,11-/m1/s1

InChI Key

MJKJCIXRMZZKJX-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1CC(C(C1)O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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